
"Antibacterial agent 167" chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 167

Cat. No.: B15138722 Get Quote

In-Depth Technical Guide: Antibacterial Agent
167
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and experimental protocols related to "Antibacterial Agent 167." Research indicates that this

designation most prominently refers to Temafloxacin, a fluoroquinolone antibiotic also identified

as TA-167 and A-62254. Additionally, the designation 167-A has been used for a distinct

antibiotic compound, 18-O-demethyl cervinomycin A2. This guide will primarily focus on

Temafloxacin (TA-167) due to the extensive available data, with a dedicated section on the

emerging compound 167-A.

Temafloxacin (TA-167): A Potent Fluoroquinolone
Temafloxacin is a broad-spectrum fluoroquinolone antibiotic that was developed for the

treatment of various bacterial infections. Although it demonstrated significant antibacterial

efficacy, it was later withdrawn from the market due to adverse effects.

Chemical Structure and Properties
Temafloxacin hydrochloride is a synthetic fluorinated 4-quinolone.[1] Its chemical structure and

key properties are summarized below.
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Chemical Structure:

Table 1: Physicochemical Properties of Temafloxacin

Property Value

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-(3-

methylpiperazin-1-yl)-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid

Molecular Formula C₂₁H₁₈F₃N₃O₃

Molecular Weight 417.38 g/mol

CAS Number 108319-06-8

Appearance White to off-white crystalline powder

Solubility
Soluble in acidic and alkaline solutions, slightly

soluble in water.

Mechanism of Action
Temafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential

bacterial enzymes involved in DNA replication and repair. Specifically, it targets DNA gyrase

and topoisomerase IV.[1]

DNA Gyrase: In Gram-negative bacteria, the primary target of temafloxacin is DNA gyrase.

This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a

process crucial for DNA replication and transcription. By inhibiting DNA gyrase, temafloxacin

prevents the proper coiling and uncoiling of DNA, leading to a cessation of cellular processes

and ultimately, cell death.[1]

Topoisomerase IV: In Gram-positive bacteria, temafloxacin's primary target is topoisomerase

IV. This enzyme is essential for the separation of interlinked daughter chromosomes

following DNA replication. Inhibition of topoisomerase IV results in the inability of the

bacterial cell to segregate its replicated DNA, leading to cell division arrest and death.

The dual-targeting mechanism of temafloxacin contributes to its broad spectrum of activity.
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Caption: Mechanism of action of Temafloxacin.

Antibacterial Spectrum and Efficacy
Temafloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative

bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is

the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: In Vitro Antibacterial Activity of Temafloxacin (MIC in µg/mL)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15138722?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/2209168/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Species MIC₅₀ MIC₉₀

Gram-Positive Aerobes

Staphylococcus aureus 0.12 0.25

Staphylococcus epidermidis 0.12 0.25

Streptococcus pneumoniae 0.12 0.25

Streptococcus pyogenes 0.25 0.5

Enterococcus faecalis 0.5 1

Gram-Negative Aerobes

Escherichia coli ≤0.06 0.12

Klebsiella pneumoniae 0.12 0.25

Enterobacter cloacae 0.12 0.5

Proteus mirabilis 0.25 0.5

Pseudomonas aeruginosa 1 4

Haemophilus influenzae ≤0.06 ≤0.06

Neisseria gonorrhoeae ≤0.06 0.12

Anaerobes

Bacteroides fragilis group 1 2

Clostridium perfringens 0.25 0.5

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates

were inhibited, respectively. Data compiled from multiple sources.

Experimental Protocols
The MIC values for Temafloxacin are typically determined using the broth microdilution method

according to the guidelines established by the Clinical and Laboratory Standards Institute

(CLSI).
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Preparation

Inoculation & Incubation

Analysis

Prepare serial two-fold dilutions of Temafloxacin in Mueller-Hinton broth.

Inoculate each well of a microtiter plate with the bacterial suspension.

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

Incubate plates at 35-37°C for 16-20 hours.

Visually inspect for turbidity (bacterial growth).

The MIC is the lowest concentration with no visible growth.

Click to download full resolution via product page

Caption: Workflow for MIC determination.

The inhibitory activity of Temafloxacin against its target enzymes can be assessed using in vitro

assays that measure the supercoiling (for DNA gyrase) or decatenation (for topoisomerase IV)

of plasmid DNA.
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DNA Gyrase Assay

Topoisomerase IV Assay

Incubate relaxed plasmid DNA with DNA gyrase, ATP, and varying concentrations of Temafloxacin.

Analyze DNA topology by agarose gel electrophoresis.
(Supercoiled vs. Relaxed forms)

Incubate catenated DNA with Topoisomerase IV and varying concentrations of Temafloxacin.

Analyze DNA topology by agarose gel electrophoresis.
(Decatenated vs. Catenated forms)

Temafloxacin
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Caption: Experimental workflow for enzyme inhibition assays.

Antibiotic 167-A: An Emerging Cervinomycin Analog
A distinct compound, designated 167-A, has been identified as 18-O-demethyl cervinomycin

A2. This antibiotic belongs to the cervinomycin family, which are known for their activity against

anaerobic bacteria.

Chemical Structure and Properties
167-A is a derivative of cervinomycin A2, a complex polyketide antibiotic.

Chemical Structure:

Table 3: Physicochemical Properties of 167-A (18-O-demethyl cervinomycin A2)
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Property Value

Chemical Name 18-O-demethyl cervinomycin A2

Molecular Formula C₂₈H₁₉NO₉

Molecular Weight 513.46 g/mol

CAS Number Not available

Appearance Yellowish powder

Solubility Soluble in methanol, ethanol, and DMSO.

Antibacterial Activity
167-A and its parent compounds, cervinomycin A1 and A2, exhibit potent activity against

anaerobic bacteria. While specific MIC data for 167-A is limited in publicly available literature,

the activity of the closely related cervinomycins provides a strong indication of its potential.

Table 4: In Vitro Antibacterial Activity of Cervinomycin A1 and A2 (MIC in µg/mL)

Bacterial Species
(Anaerobes)

Cervinomycin A1 Cervinomycin A2

Clostridium perfringens 0.1 0.05

Clostridium difficile 0.2 0.1

Bacteroides fragilis 0.4 0.2

Propionibacterium acnes 0.1 0.05

Data for Cervinomycin A1 and A2 are indicative of the expected activity of 167-A.

Experimental Protocols
The antibacterial activity of 167-A would be determined using methods similar to those for other

antibiotics targeting anaerobic bacteria, typically involving agar dilution in an anaerobic

environment.
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Summary and Conclusion
"Antibacterial agent 167" most commonly refers to Temafloxacin (TA-167), a well-

characterized fluoroquinolone with a broad spectrum of activity. Its mechanism of action

involves the inhibition of bacterial DNA gyrase and topoisomerase IV. A separate compound,

167-A (18-O-demethyl cervinomycin A2), represents a more recent discovery with promising

activity against anaerobic bacteria. The data and protocols presented in this guide offer a

comprehensive technical resource for researchers and professionals in the field of antibacterial

drug development. Further investigation into the properties and potential applications of 167-A

is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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